molecular formula C21H28N2O3S2 B2736376 5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034311-54-9

5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Katalognummer: B2736376
CAS-Nummer: 2034311-54-9
Molekulargewicht: 420.59
InChI-Schlüssel: NDPVWGITZCODOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydrothieno[3,2-c]pyridine class, characterized by a bicyclic structure comprising a thiophene ring fused with a tetrahydropyridine moiety. The core structure is substituted at the 5-position with a piperidin-4-yl group, which is further modified by a sulfonyl linker attached to a 4-ethoxy-3-methylphenyl group. The sulfonyl-piperidine moiety enhances metabolic stability, while the ethoxy and methyl groups on the phenyl ring may influence lipophilicity and bioavailability.

Eigenschaften

IUPAC Name

5-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-3-26-20-5-4-19(14-16(20)2)28(24,25)23-11-6-18(7-12-23)22-10-8-21-17(15-22)9-13-27-21/h4-5,9,13-14,18H,3,6-8,10-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPVWGITZCODOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C21H28N2O3S2C_{21}H_{28}N_{2}O_{3}S_{2}, with a molecular weight of 420.6 g/mol. The structure includes a piperidine ring and a tetrahydrothieno[3,2-c]pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H28N2O3S2C_{21}H_{28}N_{2}O_{3}S_{2}
Molecular Weight420.6 g/mol
CAS Number2034311-54-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT), which is crucial in catecholamine biosynthesis .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Induction of Apoptosis : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by activating apoptotic pathways.

Antitumor Activity

Research has demonstrated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antitumor activity against various human cancer cell lines. For example, studies have shown that related compounds effectively inhibit tumor cell proliferation and induce cell death .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated. In vitro studies indicate potential effectiveness against several bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: hPNMT Inhibition

A detailed investigation into the inhibition of hPNMT revealed that 5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibited a competitive inhibition pattern. The binding affinity was quantified using enzyme kinetics assays, showing significant inhibition at low micromolar concentrations.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a notable zone of inhibition compared to control groups, emphasizing its potential as a broad-spectrum antibacterial agent .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key findings from comparative studies:

Compound NameBiological ActivityReference
Compound AStrong hPNMT inhibitor
Compound BModerate antimicrobial activity
Compound CInduces apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several derivatives of tetrahydrothieno[3,2-c]pyridine, differing primarily in substituents on the sulfonyl-piperidine and phenyl groups. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Properties
5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Tetrahydrothieno[3,2-c]pyridine 4-Ethoxy-3-methylphenyl-sulfonyl-piperidine ~466.63 g/mol High lipophilicity (ethoxy group); potential 5-HT6/7 affinity
5-[(4-Chlorophenyl)sulfonyl]-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Tetrahydrothieno[3,2-c]pyridine 4-Chlorophenyl-sulfonyl, methyl 327.85 g/mol Lower molecular weight; higher electronegativity (Cl substituent)
Compound C1 (Zhou et al., 2011) Tetrahydrothieno[3,2-c]pyridine Unspecified sulfonyl-piperidine N/A Superior antiplatelet activity to clopidogrel; ADP receptor antagonism
Clozapine-related analogs Tricyclic antipsychotic Varied sulfonyl/piperidine groups ~300–400 g/mol High 5-HT6/7 binding (Ki < 20 nM); antipsychotic potential

Pharmacological Activity

  • 5-HT Receptor Binding: The sulfonyl-piperidine group is a critical pharmacophore for 5-HT6/7 receptor interactions.
  • Antiplatelet Activity: Analogs like Compound C1 (tetrahydrothienopyridine derivatives) inhibit ADP-induced platelet aggregation with efficacy surpassing clopidogrel . The ethoxy group in the target compound may enhance membrane permeability, improving bioavailability.

Physicochemical Properties

  • Melting Points : Analogous compounds with sulfonyl-piperidine groups exhibit melting points between 268–287°C , suggesting similar thermal stability for the target compound.

Q & A

Basic: What are the critical parameters for optimizing the synthesis yield of this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) are optimal for coupling reactions due to their ability to stabilize intermediates .
  • Catalysts: Palladium on carbon (Pd/C) enhances coupling efficiency by facilitating hydrogenation or cross-coupling steps .
  • Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .
  • Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >99% purity .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm regiochemistry of the sulfonyl-piperidine and thieno-pyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS for molecular ion validation and fragmentation pattern analysis .
  • X-ray Crystallography: Single-crystal analysis to resolve stereochemical ambiguities, particularly for the piperidine ring conformation .

Advanced: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

  • In Silico Docking: Use software like AutoDock Vina to screen against kinase or GPCR libraries, focusing on the sulfonyl group’s interaction with catalytic lysine residues .
  • In Vitro Assays:
    • Enzyme Inhibition: Test IC50 against phosphodiesterases (PDEs) or cytochrome P450 isoforms using fluorogenic substrates .
    • Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists for serotonin receptors) .
  • Mutagenesis Studies: Introduce point mutations in predicted binding pockets (e.g., PDE5 catalytic domain) to confirm target engagement .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Replace the 4-ethoxy-3-methylphenyl group with halogenated analogs (e.g., 4-fluoro) to assess electronic effects on sulfonamide reactivity .
    • Vary the piperidine substituents (e.g., methyl vs. ethyl) to evaluate steric impacts on target binding .
  • Functional Group Additions: Introduce hydroxyl or amine groups to the thieno-pyridine core to enhance solubility or hydrogen-bonding capacity .
  • Bioisosteric Replacement: Substitute the thieno-pyridine with indole or benzofuran scaffolds to compare potency and selectivity .

Basic: How should researchers assess purity and stability under varying storage conditions?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
    • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Stability Testing:
    • Accelerated Degradation: Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic (sulfonamide cleavage) or oxidative (thiophene ring oxidation) products .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization:
    • Use identical buffer conditions (e.g., pH 7.4 PBS) and ATP concentrations (1 mM) in kinase assays to minimize variability .
    • Validate cell lines (e.g., HEK293 vs. CHO) for receptor binding studies to rule out expression-level discrepancies .
  • Impurity Analysis: Quantify residual solvents (e.g., DMF) or synthetic intermediates (e.g., des-ethoxy analogs) via GC-MS, as these can non-specifically inhibit enzymes .
  • Computational Validation: Compare molecular dynamics simulations (e.g., GROMACS) with experimental IC50 to identify confounding factors like protein flexibility .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET Prediction:
    • SwissADME: Estimate logP (target: 2–3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition likelihood .
    • Molinspiration: Calculate drug-likeness scores (e.g., Lipinski violations) and blood-brain barrier permeability .
  • Metabolic Pathway Mapping: Use Meteor (Lhasa Ltd.) to predict phase I metabolites (e.g., sulfoxide formation) and phase II glucuronidation sites .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing and reactions involving volatile solvents (e.g., dichloromethane) .
  • Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.